molecular formula C23H22N4OS B2918577 2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol CAS No. 726159-51-9

2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol

Cat. No.: B2918577
CAS No.: 726159-51-9
M. Wt: 402.52
InChI Key: XECGRNUQFTZTKC-UHFFFAOYSA-N
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Description

2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol is a synthetic organic compound featuring a complex molecular architecture designed for research applications. This compound contains a thiophenopyrimidine core, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets. The integration of a piperazine ring, a moiety frequently found in FDA-approved drugs, serves to fine-tune the molecule's physicochemical properties and provides a vector for optimizing binding affinity and selectivity . The phenol and methylphenyl substituents further contribute to the compound's potential for diverse molecular interactions, making it a versatile scaffold for scientific investigation. The primary research applications of this compound are anticipated to be in the fields of oncology, immunology, and kinase biology. Compounds with similar structural features, particularly those combining a heteroaromatic system like pyrimidine with a piperazine group, have demonstrated significant value as inhibitors of protein kinases, which are key regulators in disease pathways such as cancer . Researchers may explore its utility as a lead compound in high-throughput screening assays, in the development of targeted therapies, or as a chemical probe to study specific enzyme mechanisms. Its structural characteristics suggest potential for modulating signal transduction pathways, although its specific mechanism of action and molecular targets require empirical determination in a laboratory setting. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for any form of personal use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

2-[4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-16-6-8-17(9-7-16)18-14-29-23-21(18)22(24-15-25-23)27-12-10-26(11-13-27)19-4-2-3-5-20(19)28/h2-9,14-15,28H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECGRNUQFTZTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H19N3S
  • CAS Number : 985267

This compound features a thiopheno[3,2-e]pyrimidine core, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing the thiopheno-pyrimidine scaffold often exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown moderate to good activity against various bacterial strains. The presence of the piperazine moiety enhances solubility and bioavailability, making these compounds suitable candidates for further development as antimicrobial agents .

Anticancer Potential

Studies have demonstrated that compounds similar to this compound may inhibit key enzymes involved in cancer cell proliferation. For example, dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS) derived from pyrimidine structures have shown promising results in inhibiting tumor growth. The IC50 values for these compounds indicate potent activity against cancer cell lines, suggesting that the target compound may possess similar anticancer properties .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of DHFR and TS, critical enzymes in nucleotide synthesis and DNA replication.
  • Cell Cycle Arrest : By inhibiting these enzymes, the compound could induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some derivatives have shown antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Case Studies

  • In Vitro Studies : In vitro assays have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value in the nanomolar range for a related thiopheno-pyrimidine derivative against human cancer cells .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the piperazine ring and thiopheno substituents significantly affect biological activity. Compounds with hydrophobic substitutions tend to display enhanced potency due to improved membrane permeability and target interaction .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound ADHFR Inhibitor0.22
Compound BTS Inhibitor0.54
Compound CAntimicrobial0.5 - 10
Compound DAntioxidantN/A

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name/ID Core Structure Substituents/Functional Groups Pharmacological Inference
Target Compound Thiopheno[3,2-e]pyrimidine - 5-(4-Methylphenyl)
- 4-Piperazinyl
- Terminal phenol
Enhanced solubility (piperazine), potential CNS activity (phenolic OH for H-bonding)
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine - 5-(4-Chlorophenyl)
- 4-Piperazinyl (3-methylphenyl)
Increased lipophilicity (Cl), altered receptor affinity (meta-methyl on piperazine)
2-[5-(4-Methylphenyl)thieno[3,2-e]pyrimidin-4-yl]sulfanyl-1-(4-nitrophenyl)ethanone Thieno[3,2-e]pyrimidine - 5-(4-Methylphenyl)
- 4-Sulfanyl-ethanone (4-nitrophenyl)
Electron-withdrawing nitro group may reduce bioavailability but enhance reactivity
Compound 23a (Triazole-thione derivative) 1,2,4-Triazole-3-thione - 5-(3-Chlorophenyl)
- 4-(4-Methylphenyl)
- 4-Phenylpiperazinyl
Triazole-thione core may confer antioxidant or enzyme inhibitory activity

Analysis of Substituent Effects

  • Piperazine Linkers : The target compound and ’s analog both utilize piperazine, a common motif to improve solubility and pharmacokinetics. However, substituents on the piperazine’s phenyl ring (e.g., 3-methyl vs. 4-methyl) influence steric and electronic interactions with targets .
  • Aromatic Substituents: The 4-methylphenyl group in the target compound and ’s derivative enhances lipophilicity compared to ’s 4-chlorophenyl, which may affect membrane permeability .
  • Core Heterocycles: Thiopheno-pyrimidine cores (target and ) exhibit planar aromatic systems conducive to π-π stacking, whereas triazole-thiones () may engage in sulfur-mediated interactions .

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